Hexadimethrine bromide

Descripción

Structure

3D Structure of Parent

Propiedades

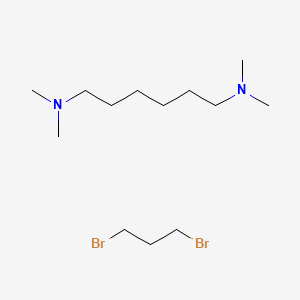

IUPAC Name |

1,3-dibromopropane;N,N,N',N'-tetramethylhexane-1,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2.C3H6Br2/c1-11(2)9-7-5-6-8-10-12(3)4;4-2-1-3-5/h5-10H2,1-4H3;1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKAYEGOIJEWQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCCN(C)C.C(CBr)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9011-04-5 |

Source

|

| Details | Compound: 1,3-Dibromopropane-N,N,N′,N′-tetramethyl-1,6-hexanediamine copolymer | |

| Record name | 1,3-Dibromopropane-N,N,N′,N′-tetramethyl-1,6-hexanediamine copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9011-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

374.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28728-55-4, 9011-04-5 |

Source

|

| Record name | Hexadimethrine bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028728554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polybrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadimethrine bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Hexadimethrine Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadimethrine bromide, a cationic polymer commonly known as Polybrene, is a versatile laboratory reagent with significant applications in viral transduction, coagulation studies, and historical use as a heparin antagonist. Its mechanism of action is primarily rooted in its polycationic nature, which facilitates a variety of biological interactions. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on cell membranes, viral entry, the coagulation cascade, and the complement and contact systems. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a thorough resource for researchers and drug development professionals.

Core Mechanism of Action: Polycationic Interactions

This compound is a polymer with a high density of positive charges. This fundamental characteristic dictates its interactions with negatively charged biological molecules and surfaces, such as cell membranes, viral envelopes, and certain plasma proteins.

Enhancement of Viral Transduction

The most prevalent contemporary use of this compound is to increase the efficiency of viral transduction, particularly with retroviruses and lentiviruses, in cell culture.[1] Both the viral envelope and the host cell's plasma membrane are rich in negatively charged sialic acid residues, creating an electrostatic repulsion that can hinder viral attachment and entry.[2]

This compound acts as a bridge, neutralizing this charge repulsion.[2][3][4] By binding to the negatively charged cell surface, it effectively reduces the electrostatic barrier, allowing for closer proximity and enhanced interaction between the virions and the cell membrane, thereby increasing transduction efficiency by 100 to 1000-fold.[1]

Cytotoxicity

While effective in enhancing transduction, this compound can exhibit cytotoxicity, particularly at higher concentrations.[5][6] The polycationic nature of the molecule can lead to disruption of cell membrane integrity, causing damage and potentially apoptosis.[5] Some studies suggest that its neurotoxic effects are mediated by an influx of extracellular calcium, leading to mitochondrial and endoplasmic reticulum stress.[7] The optimal concentration of this compound for transduction is a balance between maximizing efficiency and minimizing cell death, and it is highly cell-type dependent.[8][9]

Interaction with the Coagulation Cascade

This compound has a dual role in the context of coagulation, acting as both a heparin antagonist and, under certain conditions, an anticoagulant.

Heparin Neutralization

Heparin is a polyanionic anticoagulant. The strong positive charge of this compound allows it to bind to and neutralize the negative charges of heparin, thereby reversing its anticoagulant effects.[10][11][12] This property led to its historical use in open-heart surgery to counteract the effects of heparin after cardiopulmonary bypass.[1] However, due to concerns about renal toxicity, it has largely been replaced by protamine sulfate, another cationic molecule.[1]

Anticoagulant Properties

Interestingly, this compound has also been shown to possess anticoagulant properties by inhibiting the extrinsic coagulation pathway.[13] It achieves this by blocking the activation of Factor VII, a key initiator of this pathway.[13] This effect is independent of its heparin-neutralizing activity.

References

- 1. Classical complement pathway - Wikipedia [en.wikipedia.org]

- 2. Complement activation by interaction of polyanions and polycations. III. Complement activation by interaction of multiple polyanious and polycations is the presence of C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound on plasma kinin formation, hydrolysis of p-tosyl-l-arginine methyl ester and fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Factor XII promotes blood coagulation independent of factor XI in the presence of long chain polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complement activation by interaction of polyanions and polycations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Red cell phenotyping using this compound (Polybrene) in a microplate system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Complement activation by interaction of polyanions and polycations. I. Heparin-protamine induced consumption of complement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Complement subcomponent C1q stimulates Ig production by human B lymphocytes. | Semantic Scholar [semanticscholar.org]

- 11. Frontiers | A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema [frontiersin.org]

- 12. Complement is activated by IgG hexamers assembled at the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Chemical and physical properties of Hexadimethrine bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadimethrine bromide, a cationic polymer commonly known by its trade name Polybrene®, is a versatile and widely utilized tool in biomedical research and drug development.[1][2] Its primary application lies in its ability to significantly enhance the efficiency of viral transduction, a cornerstone technique for gene delivery and the generation of genetically modified cells.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, details relevant experimental protocols, and illustrates its mechanism of action.

Chemical and Physical Properties

This compound is a polymer, and as such, some of its physical properties, like molecular weight, are variable.[2] The fundamental characteristics are summarized below.

Identification and Structure

| Property | Description |

| Chemical Name | 1,5-Dimethyl-1,5-diazaundecamethylene polymethobromide |

| Synonyms | Polybrene, this compound |

| CAS Number | 28728-55-4[3][4][5][6] |

| Molecular Formula | (C₁₃H₃₀Br₂N₂)n |

| Chemical Structure | A linear polymer with repeating quaternary ammonium bromide units. |

Physicochemical Data

A compilation of the key physicochemical properties of this compound is presented in the following table. It is important to note that as a polymeric substance, properties such as melting point can be a range rather than a specific point.

| Property | Value | Source |

| Molecular Weight | Variable; reported ranges include 4,000-6,000 g/mol and 5,000-10,000 g/mol . A specific product is listed with a molecular weight of 1122.6 g/mol . | [5] |

| Appearance | White to off-white solid/powder. | |

| Melting Point | Not definitively reported; as a polymer, it is expected to have a melting range rather than a sharp melting point. | |

| Solubility | Soluble in water (up to 10% or 100 mg/mL) and DMSO (e.g., 5 mg/mL with sonication and warming). Insoluble in ethanol. | [7][8][9][10] |

| Stability | The solid form is hygroscopic. Stock solutions in 0.9% NaCl at 1 mg/mL are reported to be stable for at least one year when stored at 2–8 °C. It is also stable to autoclaving. | [7] |

| Storage | Store at 2–8 °C, protected from moisture. | [7][11] |

| pKa | Not available. | |

| logP | Not available. |

Experimental Protocols

Detailed experimental procedures for the characterization and application of this compound are crucial for reproducible research.

Determination of Physical Properties (General Protocols)

Melting Point Determination for Polymers:

A standard method for determining the melting range of a polymer like this compound involves using a melting point apparatus.

-

Sample Preparation: A small, dry sample of the polymer powder is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) around the expected melting point.

-

Observation: The temperatures at which the polymer begins to melt and when it becomes completely liquid are recorded as the melting range.

Solubility Determination for Polymers:

The solubility of this compound in various solvents can be determined through a systematic process.

-

Solvent Selection: A range of solvents of varying polarities should be chosen.

-

Sample Preparation: A known mass of this compound is added to a known volume of the solvent in a sealed container.

-

Mixing: The mixture is agitated, for example, by stirring or sonication, for a defined period at a controlled temperature to facilitate dissolution.

-

Observation: The solution is visually inspected for the presence of undissolved solid.

-

Quantification: If the solid dissolves completely, more solute can be added incrementally until saturation is reached. The solubility is then expressed as the mass of solute per volume of solvent (e.g., mg/mL).

Preparation of a this compound (Polybrene®) Stock Solution for Cell Culture

This protocol outlines the preparation of a stock solution for use as a transduction enhancer in cell culture.

-

Materials:

-

This compound powder

-

Sterile, deionized water or phosphate-buffered saline (PBS)

-

Sterile, conical tubes (e.g., 15 mL or 50 mL)

-

Sterile filter (0.22 µm)

-

-

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

-

Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 8 mg/mL).

-

Dissolve the powder completely by vortexing or gentle agitation.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a sterile conical tube.

-

Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage or at 4°C for short-term use.

-

Mechanism of Action: Enhancing Viral Transduction

The primary and most well-understood mechanism of action for this compound in the context of viral transduction is the neutralization of electrostatic repulsion. Both the surface of most viruses and the cell membrane of mammalian cells carry a net negative charge. This creates a repulsive electrostatic barrier that hinders the close proximity required for viral attachment and entry.

This compound, as a cationic polymer, introduces a high density of positive charges into the culture medium. These positive charges are thought to associate with the negatively charged components on both the virion and the cell surface, effectively "shielding" the negative charges and reducing the electrostatic repulsion. This facilitates a more efficient interaction between the virus and the cell, leading to a significant increase in transduction efficiency.

Below is a diagram illustrating this proposed mechanism of action.

Caption: Mechanism of enhanced viral transduction by this compound.

Applications in Research and Drug Development

The ability of this compound to enhance viral-mediated gene transfer makes it an invaluable reagent in numerous research and development areas:

-

Stable Cell Line Generation: Facilitating the creation of cell lines that stably express a gene of interest for research or bioproduction.

-

Gene Therapy Research: Aiding in the delivery of therapeutic genes to target cells in preclinical studies.

-

Functional Genomics: Enabling high-throughput genetic screens using viral libraries (e.g., shRNA or CRISPR).

-

Protein Sequencing: Used to improve the efficiency of automated Edman degradation.[3]

Safety and Handling

This compound is harmful if swallowed.[11] It is recommended to handle the compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

- 1. mt.com [mt.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | Polybrene | cationic polymer | TargetMol [targetmol.com]

- 7. chemistry.um.edu.my [chemistry.um.edu.my]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. apexbt.com [apexbt.com]

The Role of Hexadimethrine Bromide in Enhancing Viral Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadimethrine bromide, commercially known as Polybrene, is a cationic polymer widely utilized in molecular biology to enhance the efficiency of viral transduction. This technical guide provides an in-depth analysis of its mechanism of action, experimental protocols for its use, and a summary of its effects on various cell types. The document is intended for researchers, scientists, and professionals in drug development who employ viral vectors for gene delivery.

Introduction

Viral transduction is a fundamental technique for introducing foreign genetic material into cells, with wide-ranging applications in research, gene therapy, and drug development. Viral vectors, such as lentiviruses and retroviruses, are commonly used for this purpose. However, the inherent electrostatic repulsion between the negatively charged viral particles and the similarly charged cell surface can limit the efficiency of transduction.[1][2] this compound is a cationic polymer that effectively overcomes this barrier, significantly increasing the success rate of viral gene delivery.[1][2][3][4]

This guide will explore the core principles of this compound's function, provide detailed experimental procedures, present quantitative data on its efficacy, and discuss its potential cellular impacts.

Mechanism of Action

The primary mechanism by which this compound enhances viral transduction is through the neutralization of surface charges.[2][3][4] Both viral envelopes and the cell's plasma membrane are rich in negatively charged molecules like sialic acid and heparan sulfate proteoglycans.[1][5] This creates an electrostatic barrier that repels the virus, reducing the likelihood of successful binding and entry.

This compound, being a positively charged polymer, nonspecifically binds to the negatively charged cell surface.[1][2][4] This interaction effectively masks the cell's negative charge, reducing the electrostatic repulsion and allowing the viral particles to approach and interact with their specific cellular receptors more readily.[1][2] This enhanced proximity and binding significantly increases the probability of successful viral entry and subsequent gene transfer. It is important to note that this mechanism is receptor-independent, meaning it facilitates the initial physical adsorption of the virus to the cell membrane.[6]

Experimental Protocols

The optimal concentration of this compound and the duration of exposure are critical parameters that must be empirically determined for each cell type to maximize transduction efficiency while minimizing cytotoxicity.

General Protocol for Lentiviral Transduction of Adherent Cells

This protocol provides a general guideline for transducing adherent cells, such as HEK293T, using lentiviral vectors.

Materials:

-

Target cells

-

Complete culture medium

-

Lentiviral particles

-

This compound stock solution (e.g., 1 mg/mL in sterile water)

-

Multi-well plates

Procedure:

-

Cell Seeding: Plate target cells in a multi-well plate to achieve 50-70% confluency on the day of transduction.

-

Preparation of Transduction Medium: On the day of transduction, prepare the transduction medium by adding the desired amount of lentiviral particles and this compound to the complete culture medium. The final concentration of this compound typically ranges from 4 to 8 µg/mL.[7]

-

Transduction: Remove the existing medium from the cells and replace it with the prepared transduction medium.

-

Incubation: Incubate the cells at 37°C in a humidified CO2 incubator. The incubation period can range from 4 to 24 hours.[8][9] For cells sensitive to this compound, a shorter incubation time is recommended.[10][11]

-

Medium Change: After the incubation period, remove the transduction medium and replace it with fresh, complete culture medium.

-

Assay for Transgene Expression: Culture the cells for an additional 48-72 hours before assessing transgene expression (e.g., via fluorescence microscopy for fluorescent reporters or antibiotic selection for resistance markers).

Optimization of this compound Concentration

Due to varying cell sensitivities, it is crucial to perform a titration experiment to determine the optimal this compound concentration.[7][11]

Procedure:

-

Plate target cells in multiple wells of a multi-well plate.

-

Prepare transduction media with a range of this compound concentrations (e.g., 0, 2, 4, 6, 8, 10 µg/mL).

-

Include a control well with no virus but the highest concentration of this compound to assess cytotoxicity.

-

Follow the general transduction protocol outlined above.

-

Assess both transduction efficiency (e.g., percentage of fluorescent cells) and cell viability (e.g., using a cell viability assay like MTT or Trypan Blue exclusion) for each concentration.

-

The optimal concentration will be the one that provides the highest transduction efficiency with minimal impact on cell viability.

Quantitative Data on Transduction Enhancement

The use of this compound can lead to a significant increase in transduction efficiency, with reports of 100 to 1000-fold improvements.[2] The degree of enhancement is dependent on the cell type, viral vector, and the concentration of this compound used.

| Cell Type | Viral Vector | This compound (µg/mL) | Fold Increase in Transduction Efficiency (Approximate) | Reference |

| Murine Fibroblasts | Retrovirus | Not specified | 10 | [6] |

| Human Mesenchymal Stem Cells | Lentivirus | 4 | >80% transduction efficiency achieved | [12] |

| Human Epidermal Keratinocytes | Lentivirus | >5 | Marked enhancement, but negative impact on stem/progenitor cells | [13] |

| Various Mammalian Cells | Lentivirus | 8 | 2-10 | [14] |

| CD4+ and CD8+ T cells | Lentivirus | Not specified, compared to other enhancers | Outperformed protamine sulfate | [15] |

Cellular Impact and Considerations

While highly effective, this compound is not without its drawbacks. The primary concern is its potential cytotoxicity, which is cell-type specific.[2][16][17] High concentrations or prolonged exposure can lead to decreased cell viability and proliferation.[11][13][17] For sensitive cell types, such as primary neurons and some stem cells, the use of this compound should be carefully optimized or alternative enhancers should be considered.[10][18][19]

Recent studies have also indicated that at higher concentrations, this compound can induce neural degeneration through mechanisms involving calcium influx and mitochondrial dysfunction, highlighting the need for caution in its application, particularly in neurological research.[20]

Conclusion

This compound remains a valuable and widely used tool for enhancing viral transduction in a variety of research and development settings. Its mechanism of action, centered on the neutralization of electrostatic repulsion, is well-understood. By following optimized protocols and being mindful of potential cytotoxicity, researchers can significantly improve the efficiency of their gene delivery experiments. The data clearly indicates a substantial increase in transduction efficiency across multiple cell types, solidifying its role as a critical reagent in molecular biology. Future research may focus on the development of less toxic and more efficient transduction enhancers.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. apexbt.com [apexbt.com]

- 4. yeasenbio.com [yeasenbio.com]

- 5. Emerging Roles of Heparan Sulfate Proteoglycans in Viral Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polybrene increases retrovirus gene transfer efficiency by enhancing receptor-independent virus adsorption on target cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Nucleic Acid Delivery: Lentiviral and Retroviral Vectors [labome.com]

- 10. origene.com [origene.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Efficient expansion of human keratinocyte stem/progenitor cells carrying a transgene with lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]

- 14. signagen.com [signagen.com]

- 15. A Nontoxic Transduction Enhancer Enables Highly Efficient Lentiviral Transduction of Primary Murine T Cells and Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bioinnovatise.com [bioinnovatise.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. summitpharma.co.jp [summitpharma.co.jp]

- 20. Polybrene induces neural degeneration by bidirectional Ca2+ influx-dependent mitochondrial and ER–mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Hexadimethrine Bromide: A Technical Guide to its Discovery, Synthesis, and Application in Gene Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadimethrine bromide, commercially known as Polybrene, is a cationic polymer that has become an indispensable tool in molecular biology and gene therapy.[1][2] Its primary application lies in its ability to significantly enhance the efficiency of viral-mediated gene transduction in mammalian cells.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and practical application of this compound, with a focus on providing researchers and drug development professionals with the necessary information to effectively utilize this compound in their work.

Discovery and History

The history of this compound is rooted in its properties as a heparin antagonist. It was one of the original agents used to reverse heparin anticoagulation during surgical procedures in the 1950s and 1960s.[1] However, concerns over potential renal toxicity at high doses led to its replacement by protamine sulfate in many clinical applications.[3] Despite its diminished role as a heparin neutralizer, its utility in research, particularly in facilitating viral transduction, was discovered and has since become its most prominent application.[2] The IUPAC name for this compound is 1,5-Dimethyl-1,5-diazaundecamethylene polymethobromide.[1]

Mechanism of Action

The primary mechanism by which this compound enhances viral transduction is through the neutralization of electrostatic repulsion.[4][5] Both the surface of viral particles and the sialic acid residues on the cell membrane are negatively charged.[4] This creates a repulsive force that hinders the close proximity required for viral entry into the cell. As a cationic polymer, this compound coats the cell surface, effectively masking the negative charges and creating a more neutral or even slightly positive surface charge.[6] This reduction in electrostatic repulsion allows the viral particles to adsorb more readily onto the cell surface, thereby increasing the probability of successful transduction.[7] This enhanced adsorption is reported to be receptor-independent.[7]

Chemical Synthesis

General Synthetic Scheme:

The polymerization reaction can be generally represented as follows:

n (CH₃)₂N(CH₂)₆N(CH₃)₂ + n Br(CH₂)₃Br → [-(CH₃)₂N⁺(CH₂)₆N⁺(CH₃)₂(CH₂)₃-Br⁻ Br⁻]ₙ

This reaction would typically be carried out in a suitable solvent and may require specific temperature and pressure conditions to proceed efficiently. The resulting polymer would then be purified to remove any unreacted monomers and oligomers.

Experimental Protocols

Protocol 1: Lentiviral Transduction of Adherent Cells using this compound

This protocol provides a general guideline for the lentiviral transduction of adherent cell lines. The optimal conditions, including the concentration of this compound and the multiplicity of infection (MOI), should be empirically determined for each cell type.

Materials:

-

Adherent cells to be transduced

-

Complete cell culture medium

-

Lentiviral particles

-

This compound stock solution (e.g., 1 mg/mL in sterile water or PBS)

-

6-well tissue culture plates

Procedure:

-

Cell Seeding: Twenty-four hours prior to transduction, seed the adherent cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.

-

Preparation of Transduction Medium: On the day of transduction, prepare the transduction medium by diluting the this compound stock solution into the complete cell culture medium to the desired final concentration (typically 2-10 µg/mL).

-

Addition of Lentivirus: Thaw the lentiviral particles on ice. Add the appropriate volume of lentiviral particles to the transduction medium to achieve the desired MOI. Gently mix.

-

Transduction: Remove the existing culture medium from the cells and replace it with the prepared transduction medium containing this compound and lentiviral particles.

-

Incubation: Incubate the cells at 37°C in a humidified CO₂ incubator for 8-24 hours. The optimal incubation time can vary depending on the cell type and viral titer.

-

Medium Change: After the incubation period, remove the transduction medium and replace it with fresh, pre-warmed complete culture medium.

-

Post-Transduction Culture and Analysis: Continue to culture the cells for 48-72 hours to allow for transgene expression. Analyze the transduction efficiency using an appropriate method, such as fluorescence microscopy (for fluorescent reporter genes), flow cytometry, or western blotting.

Protocol 2: Determining the Optimal Concentration of this compound

It is crucial to determine the optimal concentration of this compound that maximizes transduction efficiency while minimizing cytotoxicity for a specific cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Lentiviral particles (e.g., expressing a fluorescent reporter like GFP)

-

This compound stock solution (e.g., 1 mg/mL)

-

24-well tissue culture plates

-

Flow cytometer or fluorescence microscope

-

Cell viability assay kit (e.g., MTT or trypan blue)

Procedure:

-

Cell Seeding: Seed the cells in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

-

Titration of this compound: Prepare a series of transduction media with varying final concentrations of this compound (e.g., 0, 1, 2, 4, 6, 8, 10 µg/mL). For each concentration, also prepare a control well with no lentivirus to assess cytotoxicity.

-

Transduction: Add a constant amount of lentiviral particles to each well (except the cytotoxicity controls).

-

Incubation: Incubate the plate for 8-24 hours at 37°C.

-

Medium Change: Replace the transduction medium with fresh complete medium.

-

Analysis of Transduction Efficiency (48-72 hours post-transduction):

-

For fluorescent reporters, visualize the cells under a fluorescence microscope or quantify the percentage of fluorescent cells using a flow cytometer.

-

-

Analysis of Cytotoxicity (48-72 hours post-transduction):

-

Perform a cell viability assay on the control wells (no virus) for each this compound concentration.

-

-

Data Analysis: Plot the transduction efficiency and cell viability as a function of this compound concentration. The optimal concentration will be the one that gives the highest transduction efficiency with the lowest cytotoxicity.

Data Presentation

The following tables summarize quantitative data on the effect of this compound on transduction efficiency and cell viability in various cell types.

Table 1: Effect of this compound Concentration on Transduction Efficiency

| Cell Type | Virus | Reporter Gene | This compound (µg/mL) | Transduction Efficiency (% positive cells) | Reference |

| Human Mesenchymal Stem Cells | Lentivirus | mRFP | 0 | ~5% | [2] |

| Human Mesenchymal Stem Cells | Lentivirus | mRFP | 1 | ~18% | [2] |

| Human Mesenchymal Stem Cells | Lentivirus | mRFP | 2 | ~25% | [2] |

| Human Mesenchymal Stem Cells | Lentivirus | mRFP | 4 | ~35% | [2] |

| Human Mesenchymal Stem Cells | Lentivirus | mRFP | 8 | ~45% | [2] |

| Human Keratinocytes | Lentivirus | EGFP | 0 | ~10% | [10] |

| Human Keratinocytes | Lentivirus | EGFP | 2.5 | ~30% | [10] |

| Human Keratinocytes | Lentivirus | EGFP | 5 | ~45% | [10] |

| Human Keratinocytes | Lentivirus | EGFP | 10 | ~55% | [10] |

Table 2: Effect of this compound Concentration on Cell Viability

| Cell Type | Exposure Time (hours) | This compound (µg/mL) | Cell Viability (%) | Reference |

| Human Mesenchymal Stem Cells | 24 | 0 | 100 | [2] |

| Human Mesenchymal Stem Cells | 24 | 1 | ~90 | [2] |

| Human Mesenchymal Stem Cells | 24 | 2 | ~80 | [2] |

| Human Mesenchymal Stem Cells | 24 | 4 | ~60 | [2] |

| Human Mesenchymal Stem Cells | 24 | 8 | ~40 | [2] |

| Activated T cells | Not specified | >6 | Decreased proliferation | [10] |

Mandatory Visualization

Caption: Workflow for lentiviral transduction using this compound.

Caption: Workflow for optimizing this compound concentration.

Caption: Mechanism of this compound in enhancing viral transduction.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Polybrene Inhibits Human Mesenchymal Stem Cell Proliferation during Lentiviral Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polybrene induces neural degeneration by bidirectional Ca2+ influx-dependent mitochondrial and ER–mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. bioinnovatise.com [bioinnovatise.com]

- 6. origene.com [origene.com]

- 7. Polybrene increases retrovirus gene transfer efficiency by enhancing receptor-independent virus adsorption on target cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 10. Effects of polybrene and retronectin as transduction enhancers on the development and phenotypic characteristics of VHH-based CD19-redirected CAR T cells: a comparative investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Applications of Hexadimethrine Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadimethrine bromide, a cationic polymer commonly known by its trade name Polybrene, is a widely utilized reagent in molecular biology and biochemical research.[1][2] Its primary application lies in enhancing the efficiency of viral transduction, particularly with lentiviruses and retroviruses, a critical step in gene therapy research and the development of cell-based assays.[3] This document provides a comprehensive overview of the molecular structure, physicochemical properties, and key applications of this compound, with a focus on its mechanism of action and practical experimental protocols.

Molecular Structure and Identification

This compound is a linear polymeric quaternary ammonium salt. The structure consists of repeating units of 1,5-dimethyl-1,5-diazaundecamethylene polymethobromide.[2] Due to its polymeric nature, the molecular weight is variable and typically falls within a range.[4]

Below is a diagram illustrating the repeating monomer unit of this compound.

Caption: Repeating monomer unit of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Common Name | Polybrene[2] |

| IUPAC Name | 1,5-Dimethyl-1,5-diazaundecamethylene polymethobromide[2] |

| Synonyms | Poly[(dimethyliminio)-1,3-propanediyl(dimethyliminio)-1,6-hexanediyl dibromide][5] |

| CAS Number | 28728-55-4[6] |

| Chemical Formula | (C13H30Br2N2)n[2] |

Physicochemical Properties

This compound is typically supplied as a white to off-white, hygroscopic powder. Its polymeric nature results in a range of molecular weights rather than a single defined value.

Table 2: Physicochemical Data of this compound

| Property | Value |

| Molecular Weight | 4,000 - 6,000 Da (supplier specific)[4][7] |

| 5,000 - 10,000 Da (general reference)[4] | |

| Appearance | White to off-white solid[8] |

| Solubility | Soluble in water (up to 100 mg/mL)[9]. Limited solubility in DMSO (approx. 4.5 mg/mL with sonication and heating)[10]. Insoluble in ethanol[11]. |

| Storage Temperature | 2-8°C, protected from moisture[12] |

| Stability | Hygroscopic.[12] Stable in powder form if stored correctly. Aqueous solutions are stable for up to 2 months at 4°C[8]. Repeated freeze-thaw cycles of solutions should be avoided[13]. |

Mechanism of Action in Viral Transduction

The primary and most well-understood function of this compound is to enhance the efficiency of viral transduction.[3] Both viral particles and the surface of mammalian cells are negatively charged due to the presence of sialic acid residues on glycoproteins.[2] This creates an electrostatic repulsion that hinders the initial contact required for viral entry.

This compound, as a cationic polymer, acts by neutralizing this negative charge on the cell surface.[2][7] This reduction in electrostatic repulsion facilitates the adsorption of viral particles onto the cell membrane, thereby increasing the probability of successful infection and gene delivery.

Caption: Mechanism of enhanced viral transduction.

Experimental Protocols

Preparation of a this compound Stock Solution

Materials:

-

This compound powder

-

Nuclease-free water or sterile 150 mM NaCl solution

-

Sterile conical tubes

-

0.22 µm sterile syringe filter

-

Sterile syringes

-

Laminar flow hood

Procedure:

-

In a laminar flow hood, weigh the desired amount of this compound powder into a sterile conical tube.

-

Add the appropriate volume of nuclease-free water or 150 mM NaCl to achieve the desired stock concentration (e.g., 10 mg/mL).

-

Dissolve the powder completely by vortexing or gentle agitation.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for long-term storage or at 4°C for up to two months.[8]

General Protocol for Lentiviral Transduction of Adherent Cells

Materials:

-

Target adherent cells

-

Complete cell culture medium

-

Lentiviral particles

-

This compound stock solution (e.g., 10 mg/mL)

-

6-well tissue culture plates

Procedure:

-

Day 1: Cell Seeding

-

Seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.

-

Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.

-

-

Day 2: Transduction

-

On the day of transduction, aspirate the old medium from the cells.

-

Prepare the transduction medium by diluting the this compound stock solution into fresh complete culture medium to the desired final concentration (typically 4-8 µg/mL). The optimal concentration should be determined empirically for each cell type.

-

Add the appropriate volume of lentiviral particles to the transduction medium. The amount of virus to add is determined by the desired multiplicity of infection (MOI).

-

Gently add the virus- and this compound-containing medium to the cells.

-

Incubate the cells for 8-24 hours at 37°C. The incubation time may need to be optimized to balance transduction efficiency and potential cytotoxicity.

-

-

Day 3: Medium Change

-

After the incubation period, remove the transduction medium and replace it with fresh, complete culture medium without this compound and virus.

-

-

Day 4 onwards: Analysis

-

Incubate the cells for an additional 48-72 hours to allow for transgene expression.

-

The cells can then be analyzed for gene expression or subjected to selection with an appropriate antibiotic if the lentiviral vector contains a resistance marker.

-

Biological Effects and Toxicity

While highly effective as a transduction enhancer, this compound is not biologically inert and can exhibit cytotoxicity, particularly at higher concentrations and with prolonged exposure.[14]

Mechanism of Toxicity

The primary mechanism of this compound's toxicity is believed to be its interaction with the cell membrane.[1] At high concentrations, its cationic nature can disrupt the integrity of the cell membrane, leading to cell stress and apoptosis.[14] The sensitivity to this compound is cell-type dependent.[1]

Secondary Cellular Effects

Recent studies have indicated that this compound can have effects on cells beyond its role in facilitating viral entry.

-

Neural Degeneration: In neurons, this compound has been shown to induce neuritic beading and fragmentation. This neurotoxic effect is mediated by a rapid influx of extracellular Ca2+ and subsequent disruption of mitochondrial dynamics and endoplasmic reticulum-mitochondria interactions.[15]

-

Inhibition of Cell Proliferation: In human mesenchymal stem cells, this compound has been observed to decrease cell proliferation in a dose-dependent manner. This effect is reportedly mediated through the p38 MAPK signaling pathway, leading to premature senescence.[16][17]

-

Effects on Lymphocytes: Interestingly, this compound has been shown to have opposing effects on normal and leukemic lymphocytes. It can stimulate the DNA-synthetic response of normal murine spleen cells while inhibiting the proliferation of a leukemic cell line.[18]

Caption: Known secondary signaling effects of this compound.

Synthesis and Structural Elucidation

Similarly, specific and detailed structural characterization data for this compound using modern analytical techniques such as 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are not widely published. The characterization of such polymers can be complex due to their polymeric nature and the resulting mixture of chain lengths.

Conclusion

This compound is an indispensable tool in molecular biology for enhancing viral-mediated gene transfer. Its cationic polymeric structure effectively neutralizes the electrostatic repulsion between virions and the cell surface, significantly increasing transduction efficiency. While its primary mechanism of action is well-understood, researchers and drug development professionals should be mindful of its potential cytotoxicity and secondary effects on cellular signaling pathways, particularly in sensitive cell types. The provided protocols offer a starting point for the effective use of this compound in laboratory settings. Further research into the synthesis and detailed structural characterization of this polymer would be beneficial for a more complete understanding of its properties and interactions with biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Polybrene | Viral Transduction Enhancers | Tocris Bioscience [tocris.com]

- 4. yeasenbio.com [yeasenbio.com]

- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. helsinki.fi [helsinki.fi]

- 9. rndsystems.com [rndsystems.com]

- 10. targetmol.com [targetmol.com]

- 11. selleckchem.com [selleckchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. bioinnovatise.com [bioinnovatise.com]

- 15. Polybrene induces neural degeneration by bidirectional Ca2+ influx-dependent mitochondrial and ER–mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Polybrene Inhibits Human Mesenchymal Stem Cell Proliferation during Lentiviral Transduction | PLOS One [journals.plos.org]

- 18. Opposing effects of the polycation hexadimethrine (polybrene) on normal and leukemic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Hexadimethrine Bromide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Hexadimethrine bromide, a cationic polymer widely utilized by researchers, scientists, and drug development professionals. This document outlines its core physicochemical properties, mechanism of action, and detailed protocols for its application in viral transduction, with a focus on enhancing experimental reproducibility and success.

Core Properties of this compound

This compound, commercially known as Polybrene, is a polymeric compound essential for various laboratory applications. Below is a summary of its key identifiers and physicochemical characteristics.

| Property | Value | Citation(s) |

| CAS Number | 28728-55-4 | [1][2][3] |

| Molecular Formula | (C₁₃H₃₀Br₂N₂)n | [4] |

| Molecular Weight | Variable (Polymer) | [4] |

| Typical Range: 4,000 - 6,000 Da | ||

| General Range: 5,000 - 10,000 Da | ||

| Specific Formulation Example: 1122.6 Da | [5][6] | |

| Synonyms | Polybrene, 1,5-Dimethyl-1,5-diazaundecamethylene polymethobromide | [1][4] |

Mechanism of Action in Viral Transduction

This compound is primarily employed to enhance the efficiency of viral transduction in cell culture, particularly with retroviruses and lentiviruses.[1][4] The surfaces of both the viral particles and the target cells are negatively charged, leading to electrostatic repulsion that can hinder the infection process.[4][7] As a cationic polymer, this compound neutralizes this charge repulsion by binding to the negatively charged sialic acid residues on the cell surface.[1][4][8] This action facilitates a closer association between the virions and the cell membrane, thereby significantly increasing the rate of successful transduction, potentially by 100 to 1000-fold.[1]

Experimental Protocols for Viral Transduction

The successful use of this compound requires careful optimization of its concentration to maximize transduction efficiency while minimizing cytotoxicity. The optimal concentration is cell-type dependent and should be empirically determined.

Recommended Concentrations and Cytotoxicity

| Parameter | Concentration Range | Notes | Citation(s) |

| Optimal Concentration | 2 - 12 µg/mL | The ideal concentration varies by cell type and should be determined experimentally. | [9][10] |

| 8 - 10 µg/mL | A commonly used concentration for many cell lines. | [11] | |

| Cytotoxicity | > 10 µg/mL | Concentrations exceeding this level can adversely affect the proliferation of certain cell types. | [12] |

| > 24 hours exposure | Prolonged exposure can be toxic to cells. | [9] |

General Protocol for Lentiviral Transduction of Adherent Cells

This protocol provides a general workflow for the transduction of adherent cells in a 6-well plate format.

-

Cell Seeding : Plate target cells 24 hours prior to transduction to achieve 30-70% confluency at the time of infection.[5][13]

-

Preparation of Transduction Medium : Prepare the cell culture medium containing the desired concentration of this compound (typically 5-8 µg/mL).[4]

-

Addition of Virus : Thaw the lentiviral supernatant and add the appropriate volume to the transduction medium to achieve the desired multiplicity of infection (MOI).

-

Infection : Replace the existing medium in the cell culture plate with the virus- and this compound-containing medium. Gently swirl the plate to mix.[4]

-

Incubation : Incubate the cells at 37°C and 5% CO₂ for 4 to 24 hours. The incubation time may need to be shortened for sensitive cell lines to minimize toxicity.[3][9]

-

Medium Change : After the incubation period, remove the medium containing the virus and this compound, and replace it with fresh, pre-warmed complete culture medium.[3][5]

-

Post-Transduction Culture : Continue to culture the cells for 48-72 hours to allow for gene expression before proceeding with analysis or selection.[4][6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. apexbt.com [apexbt.com]

- 3. cdn.origene.com [cdn.origene.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]

- 6. origene.com [origene.com]

- 7. bioinnovatise.com [bioinnovatise.com]

- 8. ebiohippo.com [ebiohippo.com]

- 9. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]

- 10. goat-anti-mouse.com [goat-anti-mouse.com]

- 11. biochem.slu.edu [biochem.slu.edu]

- 12. targetmol.com [targetmol.com]

- 13. abmgood.com [abmgood.com]

An In-depth Technical Guide to Polybrene-Mediated Neutralization of Charge Repulsion for Enhanced Viral Transduction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism by which Polybrene (Hexadimethrine Bromide) neutralizes electrostatic repulsion to enhance viral transduction efficiency. It includes detailed experimental protocols, quantitative data, and visual representations of the underlying processes to aid researchers in optimizing their gene delivery workflows.

The Core Mechanism: Overcoming Electrostatic Barriers

At the molecular level, both the surface of a target cell and the envelope of a viral particle exhibit a net negative charge.[1] This is primarily due to the presence of sialic acid residues on the cell's plasma membrane and various anionic molecules on the viral envelope. This electrostatic repulsion creates a significant barrier, impeding the close proximity required for viral adsorption and subsequent entry into the cell.[1]

Polybrene, a cationic polymer, directly counteracts this repulsive force. Its positively charged nature allows it to bind to the negatively charged surfaces of both the cell and the virus.[1][2] This effectively neutralizes the electrostatic repulsion, facilitating a closer association between the viral particle and the cell membrane, thereby increasing the probability of successful transduction.[1][3]

The interaction of Polybrene with the cell and viral surfaces is a critical step in enhancing gene delivery. This mechanism is graphically represented below.

References

An In-Depth Technical Guide to the In Vitro Functions of Hexadimethrine Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadimethrine bromide, a cationic polymer widely known by its commercial name Polybrene, is a multifaceted reagent with significant applications in in vitro research.[1][2] Its principal utility lies in its capacity to dramatically enhance the efficiency of viral-mediated gene transduction into mammalian cells.[1][2][3][4] This technical guide offers a comprehensive examination of the in vitro functionalities of this compound. It details its fundamental mechanism of action, provides structured quantitative data, outlines detailed experimental protocols for its key applications, and addresses important considerations such as cytotoxicity. This document is intended to serve as a critical resource for laboratory professionals to optimize the use of this compound in their research endeavors.

Core Principle: The Mechanism of Action

The efficacy of this compound in its various in vitro roles stems from its chemical nature as a polycationic polymer.[2][4] The polymer's repeating units possess a high density of positive charges. This characteristic allows it to electrostatically interact with and neutralize negatively charged molecules and surfaces. In a biological context, the surfaces of most mammalian cells and viral envelopes are rich in negatively charged sialic acid residues.[1][2][3][4] By neutralizing this charge repulsion, this compound facilitates closer contact and interaction between virions and target cells, a critical step for successful transduction.[1][5] This same principle of charge neutralization underlies its utility in other applications such as cell aggregation and heparin neutralization.

Major In Vitro Applications

Enhancement of Viral Transduction

The most prevalent in vitro application of this compound is to increase the efficiency of gene delivery into mammalian cells using retroviral and lentiviral vectors.[1][2][3][4] The enhancement in transduction efficiency can be substantial, with reports indicating a 2- to 10-fold increase, and in some instances, improvements of 100- to 1000-fold have been observed.[1][4]

| Parameter | Recommended Value/Range | Applicable Cell Types | References |

| Working Concentration | 4 - 8 µg/mL | A wide range of mammalian cell lines | [5][6][7] |

| Typical Incubation Period | 4 - 24 hours | Dependent on cell sensitivity | [7] |

| Reported Fold Increase in Transduction | 2 to 10-fold | Human cell lines | [4] |

| Reported Fold Increase in Transduction | Up to 100-1000-fold | General experimental observation | [1] |

Materials:

-

Target adherent cells (e.g., HEK293T, HeLa, CHO)

-

Complete cell culture medium appropriate for the cell line

-

Lentiviral particles carrying the gene of interest

-

Sterile this compound stock solution (e.g., 1 mg/mL in deionized water or PBS)

-

Appropriate tissue culture plates (e.g., 6-well plates)

Procedure:

-

Cell Plating: One day prior to transduction, seed the target cells in a 6-well plate to achieve 50-70% confluency at the time of infection.

-

Preparation of Transduction Medium: On the day of transduction, prepare the transduction medium by diluting the this compound stock solution into the complete cell culture medium to the desired final concentration (typically starting with a range of 4-8 µg/mL).[6]

-

Addition of Lentivirus: Add the calculated volume of lentiviral particles to the transduction medium. The volume is determined by the desired Multiplicity of Infection (MOI).

-

Transduction: Aspirate the existing medium from the cells and gently add the prepared transduction medium containing the lentivirus and this compound.

-

Incubation: Incubate the cells at 37°C in a humidified CO₂ incubator for 18-24 hours.[7] For cell lines known to be sensitive to this compound, this incubation time can be shortened to as little as 4 hours.[7]

-

Post-Transduction Medium Change: Following the incubation period, carefully remove the transduction medium and replace it with fresh, pre-warmed complete culture medium.

-

Analysis of Gene Expression: Continue to culture the cells for an additional 48-72 hours before assessing the expression of the transduced gene via appropriate methods (e.g., fluorescence microscopy for GFP, western blotting, or qPCR).

Researchers must be aware of the potential for this compound-induced cytotoxicity, which is particularly pronounced in sensitive cell types such as primary neurons and can occur at higher concentrations.[8][9] It is strongly recommended to perform a preliminary dose-response experiment to identify the optimal, non-toxic concentration for each specific cell line. Concentrations exceeding 10 µg/mL have been shown to inhibit the proliferation of certain cell types, including human mesenchymal stem cells.[8][9]

| Cell Type | Concentration Leading to Cytotoxicity | Observed Effect | References |

| Human Mesenchymal Stem Cells | > 10 µg/mL | Proliferation inhibition | [8] |

| Certain Cell Types | > 10 µg/mL | Negative impact on proliferation | [8] |

| Primary Neurons | Generally sensitive at standard concentrations | Cellular toxicity | [7] |

Induction of Cell Aggregation

The polycationic nature of this compound enables it to induce non-specific cell aggregation by neutralizing the negative surface charges of cells, thereby reducing intercellular electrostatic repulsion.[10] This property is often utilized in hematological research for the agglutination of red blood cells.[10]

Materials:

-

Fresh whole blood sample

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound solution (e.g., 1 mg/mL in PBS)

-

Microscope and glass slides with coverslips

Procedure:

-

Preparation of Red Blood Cells (RBCs): Wash the RBCs by centrifuging the whole blood, removing the plasma and buffy coat, and resuspending the RBC pellet in PBS. Repeat this washing step three times. Finally, prepare a 2-5% RBC suspension in PBS.

-

Induction of Aggregation: On a clean glass slide, mix one drop of the RBC suspension with one drop of the this compound solution.

-

Microscopic Observation: Cover the mixture with a coverslip and examine under a light microscope at various magnifications for the formation of cell aggregates.

-

Negative Control: Prepare a control slide by mixing one drop of the RBC suspension with one drop of PBS to ensure no spontaneous aggregation occurs.

In Vitro Heparin Neutralization

This compound acts as an effective antagonist to heparin, a potent anticoagulant.[10] The positively charged polymer binds to the negatively charged heparin, thereby neutralizing its anticoagulant activity.[10] This is a valuable tool in coagulation research and in vitro diagnostic assays where the presence of heparin can interfere with the results.[11][12]

| Parameter | Reported Value/Concentration | Context of Application | References |

| Neutralization in Canine Plasma | 0.5 µg of this compound | Neutralization of heparin in a modified aPTT assay | [11] |

| Neutralization in Human Blood | 81.1 and 135.1 µg/mL | Reversal of anticoagulation in blood from extracorporeal circuits | [12] |

Materials:

-

Citrated human or animal plasma

-

Heparin solution of known concentration

-

This compound solution

-

Activated partial thromboplastin time (aPTT) reagent

-

Calcium chloride (CaCl₂) solution (0.025 M)

-

Coagulometer or water bath and stopwatch

Procedure:

-

Preparation of Heparinized Plasma: Spike the plasma with a known concentration of heparin.

-

Neutralization Step: Add a predetermined amount of this compound solution to the heparinized plasma and incubate for a short period (e.g., 1-2 minutes) at 37°C.

-

aPTT Measurement: Add the aPTT reagent to the plasma sample and incubate according to the reagent manufacturer's instructions.

-

Initiation of Clotting: Add pre-warmed CaCl₂ solution to initiate the coagulation cascade.

-

Measurement of Clotting Time: Record the time taken for a fibrin clot to form. A successful neutralization of heparin will result in a clotting time that is significantly shorter than that of the heparinized plasma and closer to the baseline aPTT of the non-heparinized plasma.

Application in Protein Sequencing

In the realm of proteomics, this compound can be employed as a carrier molecule during automated Edman degradation for N-terminal protein sequencing.[1] Its presence helps to prevent the washout of small or hydrophobic peptides from the reaction chamber, thereby improving the yield and reliability of the sequencing results.[10]

The precise methodology for using this compound in protein sequencing is instrument-specific. As a general guideline, a small quantity of a this compound solution is co-applied with the purified peptide sample onto the sequencer's sample support. It is imperative that users consult the operational manual for their specific model of automated protein sequencer for detailed instructions and recommended concentrations.

Visual Representations of Mechanisms and Workflows

Caption: Charge neutralization by this compound.

Caption: Key experimental workflows.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. yeasenbio.com [yeasenbio.com]

- 3. apexbt.com [apexbt.com]

- 4. goat-anti-mouse.com [goat-anti-mouse.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. origene.com [origene.com]

- 8. targetmol.com [targetmol.com]

- 9. This compound | Polybrene | cationic polymer | TargetMol [targetmol.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Use of this compound as a heparin-neutralizing agent in canine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Heparin neutralization with methylene blue, hexadimethrine, or vancomycin after cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexadimethrine Bromide: An In-depth Technical Guide to Enhancing Lentiviral Gene Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hexadimethrine bromide, commercially known as Polybrene, a widely used cationic polymer for enhancing the efficiency of lentiviral-mediated gene delivery. This document details its mechanism of action, provides structured data on its efficacy and cytotoxicity, and offers detailed experimental protocols for its application in research and development.

Core Concepts: The Role of this compound in Lentiviral Transduction

Lentiviral vectors are a cornerstone of gene therapy and cellular engineering due to their ability to efficiently transduce a broad range of dividing and non-dividing cells, leading to stable, long-term transgene expression. However, a significant barrier to efficient transduction is the electrostatic repulsion between the negatively charged lentiviral envelope and the anionic surface of the target cell membrane, which is rich in sialic acid residues.

This compound is a cationic polymer that effectively overcomes this repulsive force. By binding to the cell surface, it neutralizes the negative charges, thereby facilitating a closer association between the lentiviral particles and the cell membrane. This enhanced proximity significantly increases the probability of viral entry and subsequent gene delivery. The use of this compound can increase transduction efficiency by 100 to 1000-fold, making it an indispensable tool in many experimental settings.[1]

Mechanism of Action

The primary mechanism of action of this compound is the neutralization of electrostatic repulsion. This process does not involve a specific signaling pathway but rather a direct physical interaction.

Caption: Mechanism of this compound in enhancing lentiviral transduction.

Data Presentation: Efficacy and Cytotoxicity

The optimal concentration of this compound is a critical balance between enhancing transduction efficiency and minimizing cytotoxicity. This balance is highly dependent on the cell type.

Transduction Efficiency Enhancement

The following table summarizes the reported effects of this compound and other polycations on lentiviral transduction efficiency in various cell lines.

| Polycation | Cell Line | Concentration (µg/mL) | Multiplicity of Infection (MOI) | Transduction Efficiency (% EGFP+ cells) | Source |

| Polybrene | 293FT | 6 | 0.07 | ~10% | [2] |

| 6 | 0.7 | ~50% | [2] | ||

| 6 | 7 | ~80% | [2] | ||

| DEAE-dextran | 293FT | 6 | 0.07 | ~20% | [2] |

| 6 | 0.7 | ~70% | [2] | ||

| 6 | 7 | ~95% | [2] | ||

| Polybrene | HT1080 | 6 | 0.07 | ~5% | [2] |

| 6 | 0.7 | ~30% | [2] | ||

| 6 | 7 | ~60% | [2] | ||

| DEAE-dextran | HT1080 | 6 | 0.07 | ~15% | [2] |

| 6 | 0.7 | ~60% | [2] | ||

| 6 | 7 | ~90% | [2] | ||

| Protamine Sulfate | NIH 3T3 | 5 | N/A | 7-fold increase vs. no polycation | [3] |

| Polybrene | Human RPE | 10 | N/A | ~65% | [4] |

| Polybrene + Protamine Sulfate | Human RPE | 10 (Pb) + 2 (PS) | N/A | ~65.4% | [4] |

Note: Transduction efficiencies are approximate values derived from graphical data in the cited sources.

Cytotoxicity Profile

This compound can be toxic to cells, particularly at high concentrations and with prolonged exposure. It is crucial to determine the optimal, non-toxic concentration for each cell type.

| Cell Line | Concentration (µg/mL) | Exposure Time | Effect on Cell Viability/Proliferation | Source |

| Various | >10 | N/A | Generally considered to negatively affect cell proliferation | [5] |

| Human Mesenchymal Stem Cells (hMSCs) | 8 | 24 hours | Number of cells only doubled in 21 days compared to a 5-fold increase in control | [6] |

| Human Mesenchymal Stem Cells (hMSCs) | 1 - 4 | 24 hours | Steep decrease in the percentage of proliferating cells | [6] |

| 293FT, HT1080, NIH3T3 | up to 10 | N/A | No or low toxicity (<5%) detected | [2] |

| Primary Neurons | N/A | N/A | Known to be sensitive | [7][8] |

| AML cell lines | N/A | N/A | Can be more sensitive; recommend starting with lower concentrations (2-4 µg/mL) | [1] |

Experimental Protocols

The following protocols provide a general framework for using this compound to enhance lentiviral transduction. It is essential to optimize these protocols for your specific cell type and experimental conditions.

Preparation of this compound Stock Solution

-

Product: this compound (e.g., Sigma-Aldrich, Product No. H9268).

-

Preparation: Prepare a stock solution of 2 mg/mL in sterile, nuclease-free water.

-

Storage: Filter-sterilize the stock solution through a 0.22 µm filter and store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

General Lentiviral Transduction Protocol (Adherent Cells)

This protocol is based on a 24-well plate format and should be scaled accordingly for other plate sizes.

Day 1: Cell Seeding

-

Seed target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction. For HEK293T cells, a density of 0.5 x 10^5 cells per well is a common starting point.[7]

-

Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.

Day 2: Transduction

-

Thaw the lentiviral particles on ice.

-

Calculate the required volume of lentiviral particles based on the desired Multiplicity of Infection (MOI).

-

Remove the culture medium from the cells.

-

Prepare the transduction medium: for each well, add the calculated volume of lentiviral particles and this compound to fresh, pre-warmed complete culture medium to a final concentration of 8 µg/mL. The final volume for a 24-well plate is typically 500 µL.[2][7]

-

Gently swirl the plate to mix.

-

Incubate for 4-24 hours at 37°C. The incubation time should be optimized; shorter incubation times (4-6 hours) can reduce toxicity.[7][8]

Day 3: Medium Change

-

Remove the medium containing the lentiviral particles and this compound.

-

Replace it with 500 µL of fresh, pre-warmed complete culture medium.

Day 4 onwards: Analysis and Selection

-

At 48-72 hours post-transduction, transgene expression can be assessed (e.g., by fluorescence microscopy for GFP or by Western blot).

-

If generating a stable cell line, begin selection with the appropriate antibiotic (e.g., puromycin) at a pre-determined optimal concentration.

Caption: General workflow for lentiviral transduction using this compound.

Optimization and Considerations

-

Cell Type Sensitivity: Always perform a toxicity test with this compound alone on a new cell line to determine its sensitivity.[7][8]

-

Concentration Optimization: Test a range of this compound concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) to find the optimal balance between transduction efficiency and cell viability for your specific cell type.

-

MOI Titration: When transducing a cell line for the first time, it is recommended to test a range of MOIs to determine the optimal viral dose.

-

Alternatives: For cell types sensitive to this compound, consider alternatives such as protamine sulfate or DEAE-dextran.[9] Some studies suggest that DEAE-dextran may offer superior transduction efficiency in certain cell lines.[2]

Conclusion

This compound is a powerful and widely used tool for enhancing lentiviral gene delivery. Its ability to neutralize electrostatic repulsion between the virus and the target cell significantly improves transduction efficiency. However, careful optimization of its concentration and incubation time is crucial to mitigate potential cytotoxicity. By following the protocols and considering the data presented in this guide, researchers can effectively leverage this compound to achieve robust and reliable results in their gene delivery experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimization of the transductional efficiency of lentiviral vectors: effect of sera and polycations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protamine sulfate as an effective alternative to polybrene in retroviral-mediated gene-transfer: implications for human gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bioinnovatise.com [bioinnovatise.com]

- 6. Polybrene Inhibits Human Mesenchymal Stem Cell Proliferation during Lentiviral Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. origene.com [origene.com]

- 8. レンチウイルス形質導入(トランスダクション)プロトコル [sigmaaldrich.com]

- 9. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]

Methodological & Application

Application Notes and Protocols for Hexadimethrine Bromide in Lentiviral Transduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadimethrine bromide, commercially known as Polybrene, is a cationic polymer widely utilized in molecular biology to enhance the efficiency of viral transduction, particularly with lentiviral and retroviral vectors.[1][2] Lentiviral vectors are a crucial tool for gene delivery in both basic research and clinical applications due to their ability to transduce a broad range of dividing and non-dividing cells, leading to stable, long-term transgene expression.[3][4] This document provides detailed application notes and protocols for the effective use of this compound in lentiviral transduction experiments.

Mechanism of Action

Both the lentiviral particles and the surface of the target cells possess a net negative charge, which creates an electrostatic repulsion that can hinder the initial interaction required for transduction.[2][5] this compound is a polycationic compound that acts by neutralizing these negative charges on both the viral envelope and the cellular membrane.[1][2] This neutralization of charge repulsion allows for a closer association between the virions and the cells, thereby significantly increasing the rate of viral adsorption and subsequent entry into the cell. This can lead to a dramatic increase in transduction efficiency.[1]

Caption: Mechanism of this compound in enhancing lentiviral transduction.

Quantitative Data on Transduction Efficiency

The use of this compound can significantly increase lentiviral transduction efficiency. The optimal concentration and the magnitude of the enhancement are cell-type dependent.

| Cell Type | This compound Concentration (µg/mL) | Fold Increase in Transduction Efficiency (Approximate) | Reference |

| Human Mesenchymal Stem Cells (hMSCs) | 1 | >3 | [6] |

| Human Keratinocytes | 2.5 | Significant increase in EGFP expression | |

| Human Retinal Pigment Epithelial (RPE) cells | 10 | Significant increase in MFI and % GFP positive cells | [7] |

| 293FT cells | 6 | Superior to other polycations in some conditions | [8] |

Note: The data presented are illustrative and the optimal conditions should be determined empirically for each experimental system.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder (e.g., Sigma-Aldrich, Cat. No. H9268)[3]

-

Sterile, conical tubes

-

0.22 µm sterile filter[10]

Protocol:

-

In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

-

Dissolve the powder in nuclease-free water or 0.9% NaCl to a final concentration of 1-10 mg/mL.[9][11] A common stock concentration is 2 mg/mL.[12]

-

Ensure the powder is completely dissolved by gentle vortexing.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.[9]

-

Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage or at 4°C for up to 2 months.[9]

Determining the Optimal Concentration of this compound (Toxicity Assay)

It is crucial to determine the optimal, non-toxic concentration of this compound for each cell type.[1][12]

Materials:

-

Target cells

-

Complete cell culture medium

-

96-well cell culture plate

-

This compound stock solution

-

Cell viability assay reagent (e.g., MTS, MTT, or Trypan Blue)

Protocol:

-

Seed your target cells in a 96-well plate at a density that will result in 30-50% confluency the next day.[1]

-

On the following day, prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to test is 0, 2, 4, 6, 8, 10, 20, 40, and 80 µg/mL.[1]

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no this compound" control.

-

Incubate the cells for the same duration as your planned transduction experiment (e.g., 18-24 hours).[13]

-

After the incubation period, assess cell viability using your chosen method.

-

The optimal concentration of this compound to use for transduction is the highest concentration that does not result in significant cell death (e.g., >90% viability compared to the control).[14]

General Lentiviral Transduction Protocol

This protocol is a general guideline and should be optimized for your specific cell type and experimental needs. The example is for a 24-well plate format.

Materials:

-

Target cells

-

Complete cell culture medium

-

Lentiviral particles

-

Optimal concentration of this compound (determined from the toxicity assay)

-

24-well cell culture plate

Protocol:

Day 1: Cell Seeding

-

Seed your target cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transduction.[13][15] For example, seed 0.5 x 10^5 HEK293T cells per well.[16]

-

Incubate the cells overnight at 37°C in a humidified 5% CO2 incubator.[13]

Day 2: Transduction

-